diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate
Description
Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a heterocyclic phosphonate derivative featuring an oxazole core substituted with a dimethylamino group at position 5, a 4-methylphenyl group at position 2, and a diethyl phosphonate moiety at position 3. Its synthesis likely involves cyclization and phosphorylation steps analogous to methods described for related oxazolyl phosphonates, such as heating precursors in acetic acid to induce ring opening and recyclization .
Properties
IUPAC Name |
4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N2O4P/c1-6-20-23(19,21-7-2)15-16(18(4)5)22-14(17-15)13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRNPBOVCCMLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)N(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl phosphite with a suitable oxazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The dimethylamino group at position 5 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:
*Calculated based on molecular formula.
†Reported in cited evidence.
- Dimethylamino vs. Sulfanyl/Amino Groups: The dimethylamino group (tertiary amine) may enhance solubility compared to hydrophobic sulfanyl or aryl substituents. However, primary or secondary amines (e.g., benzylamino) could facilitate hydrogen bonding, influencing receptor interactions .
- Anticancer Activity: Phosphonium salts with 4-methylphenylamino substituents exhibit potent anticancer activity, suggesting that the target compound’s dimethylamino group might offer similar or distinct pharmacokinetic profiles .
Variations at Position 4 (Phosphonate vs. Other Moieties)
The diethyl phosphonate group at position 4 contrasts with sulfonate esters or phosphonium salts in analogs:
- Phosphonate vs. Phosphonium Salts : Phosphonium derivatives show improved cellular uptake due to cationic charges, whereas neutral phosphonates like the target compound may exhibit different bioavailability .
Biological Activity
Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of reactions involving phosphonic acid derivatives and oxazole intermediates.
Key Steps in Synthesis:
- Formation of the Oxazole Ring : The initial step often involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the oxazole ring.
- Phosphonation : The introduction of the phosphonate group is achieved through the reaction of a phosphonic acid derivative with the oxazole intermediate.
- Purification : The final product is purified using methods such as column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antiparasitic Activity
Recent studies have indicated that phosphonate compounds, including this compound, exhibit antiparasitic properties. For example, compounds in this class have shown effectiveness against malaria parasites in vitro and in vivo models.
Antitumor Properties
Research has also explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
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In Vitro Antiparasitic Activity :
- A study evaluated the effects of this compound against Plasmodium falciparum. Results showed a dose-dependent inhibition of parasite growth, suggesting its potential as an antimalarial agent.
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Antitumor Efficacy :
- A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and increased apoptosis markers. The IC50 values indicated potent activity at low concentrations.
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Mechanistic Insights :
- Mechanistic studies suggest that this compound may exert its effects through modulation of signaling pathways involved in cell survival and proliferation, including the MAPK pathway.
Data Tables
| Activity Type | Cell Line/Organism | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 5 µM | Study 1 |
| Antitumor | MCF-7 (Breast Cancer) | 15 µM | Study 2 |
| Apoptosis Induction | Various Cancer Cell Lines | 10 µM | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
